molecular formula C25H26ClN3 B2918474 1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 344279-61-4

1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

货号: B2918474
CAS 编号: 344279-61-4
分子量: 403.95
InChI 键: SQAKTEOIEMLOEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[4-(tert-Butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by:

  • A 1H-1,3-benzimidazole core substituted with 5,6-dimethyl groups to enhance steric stability and modulate electronic properties.
  • A 2-chloro-3-pyridinyl moiety at the C2 position, which may influence binding interactions in biological targets.

This compound’s structural features position it within a broader class of benzimidazole derivatives investigated for pharmacological activities, including antioxidant and receptor-modulating properties .

属性

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3/c1-16-13-21-22(14-17(16)2)29(24(28-21)20-7-6-12-27-23(20)26)15-18-8-10-19(11-9-18)25(3,4)5/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAKTEOIEMLOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole, commonly referred to as a benzimidazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by relevant research findings and data.

Molecular Information:

  • CAS Number: 344279-61-4
  • Molecular Formula: C25H26ClN3
  • Molar Mass: 403.95 g/mol
  • Density: 1.14 g/cm³ (predicted)
  • Boiling Point: 588.4 °C (predicted)
  • pKa: 3.63 (predicted)
PropertyValue
Molecular FormulaC25H26ClN3
Molar Mass403.95 g/mol
Density1.14 g/cm³
Boiling Point588.4 °C
pKa3.63

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines:

  • Mechanism of Action: The benzimidazole scaffold is known to interfere with cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells.
  • Cell Lines Tested: The compound has shown activity against multiple cancer types, including breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells.

In a study published in ACS Omega, researchers synthesized several benzimidazole derivatives and evaluated their cytotoxicity using various cancer cell lines, demonstrating that modifications in the chemical structure could enhance biological activity .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied:

  • Inhibition of Pathogens: Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Mechanism: The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

A comprehensive review highlighted the broad spectrum of biological activities exhibited by benzimidazole derivatives, emphasizing their potential as novel antimicrobial agents .

Anti-inflammatory Activity

Research has also indicated that benzimidazole derivatives possess anti-inflammatory properties:

  • Cytokine Inhibition: These compounds can inhibit the production of pro-inflammatory cytokines, thus playing a role in managing inflammatory diseases.
  • Pathways Affected: The inhibition of NF-kB and other inflammatory pathways has been observed in various studies.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzimidazole compounds is crucial for optimizing their biological activity:

  • Substituent Effects: Modifications at specific positions on the benzimidazole ring can significantly influence potency and selectivity against target enzymes or receptors.
  • Computational Studies: Molecular modeling studies have been employed to predict the binding affinities and interactions between these compounds and their biological targets .

Case Study 1: Anticancer Efficacy

In a recent study focusing on a series of benzimidazole derivatives, one compound exhibited an IC50 value of 0.5 µM against MDA-MB-231 cells, indicating potent anticancer activity . The study further explored the mechanism through which these compounds induce apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of various benzimidazole derivatives against Mycobacterium tuberculosis, showcasing promising results with minimum inhibitory concentrations (MICs) as low as 0.01 µg/mL . This highlights the potential application of these compounds in treating resistant strains of tuberculosis.

相似化合物的比较

Table 1: Structural and Functional Comparison of Key Benzimidazole Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Activity/Property Reference
Target Compound 4-(tert-butyl)benzyl (N1), 2-Cl-3-Py (C2) 428.9* Under investigation -
2-(2-Chloro-3-Pyridinyl)-1-(4-Fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole 4-fluorobenzyl (N1), 2-Cl-3-Py (C2) 410.8 Research use (discontinued)
2-(6-Chloro-3-Pyridinyl)-1-(3,4-Dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole 3,4-dichlorobenzyl (N1), 6-Cl-3-Py (C2) 416.7 Discontinued (purity ≥95%)
2-(Thiophen-2-yl)-1-((Thiophen-2-yl)methyl)-1H-1,3-benzimidazole Thiophene (C2), thiophenemethyl (N1) ~312.4 Moderate antioxidant activity
4-(1H-Benzimidazol-1-yl)-3-Phenyl-6-substituted Quinolin-2-ol Quinolin-2-ol (C4) ~350.4 High antioxidant activity

*Calculated based on formula.

Key Observations:

Thiophene-containing derivatives () exhibit lower molecular weights and moderate bioactivity, suggesting simpler substituents may limit efficacy .

Chloro-Pyridinyl Position Effects :

  • The 2-chloro-3-pyridinyl group in the target compound and ’s analog differs from the 6-chloro-3-pyridinyl group in ’s compound. Positional changes in halogens can alter electronic properties and binding affinity .

Pharmacological Performance: Quinolin-2-ol derivatives () show superior antioxidant activity compared to thiophene-based analogs, highlighting the role of fused aromatic systems in radical scavenging .

Molecular Weight and Purity

  • The target compound’s higher molecular weight (~428.9 g/mol) compared to ’s analog (~410.8 g/mol) reflects the tert-butyl group’s bulk. Purity data for the target compound are unavailable, but analogs in achieve ≥95% purity, suggesting feasible synthesis .

常见问题

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Strategy : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Optimize atom economy via one-pot alkylation-cyclization sequences and recover catalysts (e.g., K₂CO₃) via aqueous extraction .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。